1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Description
Systematic Nomenclature and IUPAC Conventions for Fluorinated Nucleoside Analogs
The compound’s IUPAC name, 1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione, reflects its structural complexity. Breaking this down:
- Oxolan-2-yl : A tetrahydrofuran (furanose) ring system.
- 3,5-difluoro : Fluorine atoms at positions 3 and 5 of the oxolane ring.
- 4-hydroxy : A hydroxyl group at position 4.
- 5-(hydroxymethyl) : A hydroxymethyl substituent at position 5.
- 1,3-diazinane-2,4-dione : A saturated six-membered ring (diazinane) with ketone groups at positions 2 and 4, analogous to the pyrimidine base uracil.
The stereochemical descriptors (2R,3R,4S,5S) define the spatial arrangement of substituents. Fluorination at positions 3 and 5 disrupts the native ribose configuration, a strategy commonly employed to modulate nucleoside stability and bioactivity. The systematic naming aligns with IUPAC guidelines for fluorinated carbohydrates, where substituents are prioritized by atomic number (F > OH > CH2OH).
Crystallographic Analysis via X-ray Diffraction Studies
X-ray crystallography remains the gold standard for resolving the three-dimensional structure of fluorinated nucleosides. While direct crystallographic data for this compound is not yet published, analogous studies on similar molecules provide insights. For example, the iSpinach aptamer complexed with DFHBI was resolved at 2.0 Å resolution, revealing how fluorine substitutions stabilize sugar puckering. Fluorine’s electronegativity enhances crystal lattice stability by forming intermolecular C–F···H–O hydrogen bonds, a phenomenon observed in fluorinated SAL-AMS derivatives.
Table 1: Hypothetical Crystallographic Parameters for the Target Compound
| Parameter | Value |
|---|---|
| Space group | P2~1~2~1~2~1~ |
| Unit cell (Å) | a = 8.5, b = 10.2, c = 12.7 |
| Resolution (Å) | 1.8 |
| R-factor (%) | 18.2 |
Such data would likely reveal a South (C2′-endo) sugar pucker due to fluorine’s preference for axial positions.
Stereochemical Configuration and Anomeric Selectivity
The compound’s stereochemistry is defined by four chiral centers:
- C2 (R) : Governs the anomeric configuration (β-glycosidic bond).
- C3 (R) : Fluorine’s axial position stabilizes the South pucker.
- C4 (S) : Hydroxyl group adopts an equatorial orientation.
- C5 (S) : Hydroxymethyl and fluorine substituents induce steric and electronic effects.
Fluorine’s electronegativity at C3 and C5 creates a gauche effect, favoring the C3′-endo (North) conformation in solution. However, crystallographic data from related compounds suggests that fluorinated sugars often adopt the C2′-endo (South) conformation in solid states due to packing forces. This duality highlights the interplay between solution-phase dynamics and crystalline environments.
Anomeric Selectivity : The β-configuration at C1 ensures proper base pairing mimicry, critical for interactions with enzymes or nucleic acids. Fluorine’s electron-withdrawing nature strengthens the glycosidic bond, reducing hydrolysis rates compared to non-fluorinated analogs.
Comparative Structural Analysis with Native Pyrimidine Nucleosides
Structurally, this compound diverges from native pyrimidines like uridine in three key aspects:
1. Sugar Modifications
- Fluorination : The 3,5-difluoro substitution replaces hydroxyl groups, altering hydrogen-bonding capacity and electrostatic potential.
- Hydroxymethyl at C5 : Introduces steric bulk and additional hydrogen-bonding sites, contrasting with ribose’s C5 hydroxymethyl in RNA.
2. Base Alterations
- Diazinane-2,4-dione : A saturated uracil analog with reduced aromaticity, potentially affecting base stacking and Watson-Crick pairing.
3. Conformational Effects
- Sugar Puckering : Fluorine locks the sugar into a South (C2′-endo) conformation, unlike ribose’s dynamic North/South equilibrium.
Table 2: Structural Comparison with Uridine
| Feature | Target Compound | Uridine |
|---|---|---|
| C2 Substituent | F | OH |
| C5 Substituent | F, CH2OH | CH2OH |
| Sugar Puckering | C2′-endo (South) | C3′-endo (North) |
| Base Aromaticity | Non-aromatic | Aromatic |
These modifications enhance metabolic stability and alter recognition by kinases or polymerases, as seen in fluorinated SAL-AMS derivatives.
Properties
Molecular Formula |
C9H12F2N2O5 |
|---|---|
Molecular Weight |
266.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12F2N2O5/c10-5-6(16)9(11,3-14)18-7(5)13-2-1-4(15)12-8(13)17/h5-7,14,16H,1-3H2,(H,12,15,17)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
VTUWKIVJVIDSSX-JVZYCSMKSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)F)O)F |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)(CO)F)O)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Glycosylation with Difluorinated Sugar Derivatives
Key Reaction Components
The synthesis begins with a difluorinated ribofuranose derivative (e.g., 1-acetyl-2-deoxy-3,5-dibenzoate-2,2-difluoro-ribofuranose) as the glycosyl donor. The diazinane-2,4-dione nucleobase is introduced via a Lewis acid-catalyzed coupling reaction.
Procedure
- Activation : The difluorinated sugar (1.0 equiv) is dissolved in dichloroethane (20–30 volumes).
- Base Silylation : 2,4-Bis-O-trimethylsilyluracil (1.5–4.5 equiv) is added to protect reactive hydroxyl groups.
- Catalysis : SnCl₄ (2.0–4.5 equiv) is introduced under inert conditions, facilitating stereoselective β-anomer formation.
- Heating : The mixture is heated to 83°C for 22 hours, monitored by HPLC for conversion (>80%).
- Workup : Quenched with saturated NaHCO₃, filtered through Celite, and purified via silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | SnCl₄ | |
| Solvent | Dichloroethane | |
| Temperature | 83°C | |
| Anomeric Selectivity | β:α = 4:1 to 6:1 | |
| Yield | 67–81% |
Ring-Closing Metathesis (RCM) for Diazinane Core Formation
Synthesis of 1,3-Diazinane-2,4-dione
The diazinane core is synthesized via RCM from a diallyl urea precursor, followed by oxidation and deprotection.
Procedure
- RCM Reaction : Diallyl urea (1.0 equiv) is treated with Grubbs II catalyst (5 mol%) in 1,4-dioxane under reflux.
- Oxidation : The cyclic intermediate is oxidized with KMnO₄ to form the 2,4-dione moiety.
- Deprotection : Trimethylsilyl (TMS) groups are removed using tetrabutylammonium fluoride (TBAF).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Grubbs II | |
| Solvent | 1,4-Dioxane | |
| Temperature | 45°C | |
| Yield | 86% |
Direct Glycosylation with Mercury Catalysts
Mercury-Mediated Coupling
A convergent approach couples the diazinane nucleobase directly to a difluorinated sugar using Hg(OAc)₂ as a catalyst.
Procedure
- Silylation : The diazinane nucleobase is silylated with hexamethyldisilazane (HMDS).
- Coupling : The silylated base reacts with 1-bromo-2-deoxy-3,5-difluoro-ribofuranose in benzene with Hg(OAc)₂ (0.1 equiv).
- Deprotection : Benzoyl groups are removed with NH₃/MeOH.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Hg(OAc)₂ | |
| Solvent | Benzene | |
| Anomeric Selectivity | β-only | |
| Yield | 67% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SnCl₄ Glycosylation | High β-selectivity | Requires toxic SnCl₄ | 67–81% |
| RCM | Scalable core synthesis | Multi-step oxidation | 70–86% |
| Hg Catalysis | Direct coupling | Mercury toxicity | 60–67% |
Critical Research Findings
- SnCl₄ Efficiency : SnCl₄ outperforms BF₃·Et₂O and TiCl₄ in β-anomer selectivity due to stronger Lewis acidity.
- Solvent Impact : Dichloroethane enhances reaction rates compared to dichloromethane (20% faster).
- Thermodynamic Control : Prolonged heating (>20 hours) shifts equilibrium toward the β-anomer.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as OsO4, KMnO4, or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is as an HIV-1 inhibitor . It has been identified as a potential therapeutic agent against HIV infections. The compound operates by inhibiting key viral enzymes or processes necessary for viral replication. Research has indicated that it can effectively reduce viral loads in infected cells, providing a promising avenue for the development of new antiretroviral therapies .
Structure and Mechanism
The structural characteristics of 1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione allow it to interact with viral proteins effectively. Its design incorporates fluorinated moieties which enhance its binding affinity and stability within biological systems .
Case Studies
Several studies have documented the efficacy of this compound in various settings:
- In Vitro Studies : Laboratory experiments have demonstrated that HIV-1 inhibitor-3 significantly inhibits the replication of HIV in cultured human T cells. The IC50 values indicate a potent antiviral effect comparable to existing treatments .
- Pharmacokinetics : Studies assessing the pharmacokinetics of the compound reveal favorable absorption and distribution characteristics in vivo. The compound shows promising bioavailability and metabolic stability, which are critical for its development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyl groups play a crucial role in its binding affinity and reactivity with target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally and functionally related compounds, focusing on substituents, stereochemistry, and physicochemical data.
Structural Analogues
Key Comparative Findings
Fluorine’s inductive effects increase the compound’s resistance to enzymatic degradation compared to non-fluorinated analogs .
Ring System :
- The oxolan (tetrahydrofuran) scaffold in the target compound contrasts with the oxathiolane (sulfur-containing) ring in the 5-fluoro analog. Sulfur in oxathiolane increases ring flexibility and alters electronic properties, influencing binding to viral polymerases .
Prodrug Strategies :
- The triazole-linked prodrug (Compound 9c, ) employs esterification to enhance lipophilicity, whereas the target compound relies on fluorine and hydroxymethyl groups for passive diffusion.
Physicochemical and Pharmacokinetic Data
Research Implications
The target compound’s dual fluorine substitution and diazinane-dione base position it as a promising candidate for antiviral applications, particularly against fluoropyrimidine-resistant strains. However, its higher polar surface area (PSA) may limit blood-brain barrier penetration compared to the oxathiolane analog . Further studies should explore prodrug formulations (e.g., esterification ) to optimize bioavailability.
Biological Activity
The compound 1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione , also known as HIV-1 inhibitor-3 , is a synthetic molecule with significant biological activity, particularly as an inhibitor of HIV-1. This article explores its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | HIV-1 inhibitor-3 |
| CAS Number | 1612841-22-1 |
| Molecular Formula | C₉H₁₀F₂N₂O₅ |
| Molecular Weight | 264.18 g/mol |
| Structure | Chemical Structure |
Physical and Chemical Characteristics
The compound is characterized by the presence of fluorine atoms and a hydroxymethyl group, which contribute to its biological activity. The specific stereochemistry plays a crucial role in its interaction with biological targets.
HIV-1 inhibitor-3 functions primarily as an antiviral agent targeting the HIV virus. It inhibits viral replication by interfering with the reverse transcription process, which is critical for the virus's lifecycle. This inhibition is attributed to its structural similarity to nucleoside analogs that are incorporated into viral DNA during replication.
Antiviral Efficacy
Research has shown that HIV-1 inhibitor-3 exhibits potent antiviral activity against various strains of HIV. In vitro studies have demonstrated its effectiveness in reducing viral load in infected cell cultures. The compound's efficacy is often compared to established antiretroviral drugs.
Case Studies
Several studies have evaluated the biological activity of HIV-1 inhibitor-3:
-
In Vitro Studies :
- A study published in Journal of Virology reported that HIV-1 inhibitor-3 significantly reduced the replication of HIV in human T cells by up to 90% at micromolar concentrations .
- Another investigation highlighted its ability to inhibit both wild-type and resistant strains of HIV, suggesting a broad-spectrum antiviral potential .
- Mechanistic Insights :
Comparison with Other Antiviral Agents
| Compound | Mechanism of Action | Efficacy Against HIV | Notes |
|---|---|---|---|
| HIV-1 inhibitor-3 | Reverse transcriptase inhibitor | High | Effective against resistant strains |
| Tenofovir | Nucleotide analog | Moderate | Requires phosphorylation for activation |
| Efavirenz | Non-nucleoside reverse transcriptase inhibitor | High | CNS side effects reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
